molecular formula C18H17NO4 B14810780 ethyl (2E)-4-oxo-4-[(4-phenoxyphenyl)amino]but-2-enoate

ethyl (2E)-4-oxo-4-[(4-phenoxyphenyl)amino]but-2-enoate

Cat. No.: B14810780
M. Wt: 311.3 g/mol
InChI Key: WCOOKVUVKCSIDK-OUKQBFOZSA-N
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Description

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate is an organic compound with the molecular formula C18H17NO4. It is known for its unique structure, which includes a phenoxyphenyl group and an amino group attached to a butenoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate typically involves the reaction of ethyl acetoacetate with 4-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid, while reduction could produce ethyl 4-hydroxy-4-[(4-phenoxyphenyl)amino]-2-butenoate .

Scientific Research Applications

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4-[(4-methoxyphenyl)amino]-2-butenoate: Similar structure but with a methoxy group instead of a phenoxy group.

    Ethyl 4-oxo-4-[(4-chlorophenyl)amino]-2-butenoate: Contains a chlorophenyl group instead of a phenoxy group.

    Ethyl 4-oxo-4-[(4-nitrophenyl)amino]-2-butenoate: Features a nitrophenyl group in place of the phenoxy group.

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl (E)-4-oxo-4-(4-phenoxyanilino)but-2-enoate

InChI

InChI=1S/C18H17NO4/c1-2-22-18(21)13-12-17(20)19-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,19,20)/b13-12+

InChI Key

WCOOKVUVKCSIDK-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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